molecular formula C13H16N2O3 B6259777 1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid CAS No. 1101831-30-4

1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid

Cat. No.: B6259777
CAS No.: 1101831-30-4
M. Wt: 248.3
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Description

1-(6-Methylpyridine-2-carbonyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C13H16N2O3 This compound features a piperidine ring substituted with a 6-methylpyridine-2-carbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid typically involves the reaction of 6-methylpyridine-2-carboxylic acid with piperidine derivatives under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 6-methylpyridine-2-carboxylic acid and the amine group of piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridine-2-carbonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

1-(6-Methylpyridine-2-carbonyl)piperidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridine-2-carboxylic acid: A precursor in the synthesis of 1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid.

    Piperidine-2-carboxylic acid: Another related compound with a similar piperidine ring structure.

Uniqueness

This compound is unique due to the presence of both a 6-methylpyridine-2-carbonyl group and a piperidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-5-4-6-10(14-9)12(16)15-8-3-2-7-11(15)13(17)18/h4-6,11H,2-3,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTFMYCKRMLWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101831-30-4
Record name 1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid
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